Pemetrexed disodium heptahydrate

Solid-state stability Polymorph screening Formulation development

USP/Ph. Eur. (Monograph 2637) compendial heptahydrate, the FDA AP-rated form for ALIMTA generics. Stable at 25°C/80% RH; water-soluble for lyophilized injection. Confirmed for TS/DHFR/GARFT inhibition. For ANDA, QC, or reference standard use only.

Molecular Formula C20H33N5Na2O13
Molecular Weight 597.5 g/mol
CAS No. 357166-29-1
Cat. No. B032048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed disodium heptahydrate
CAS357166-29-1
SynonymsN-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid Disodium Salt Heptahydrate
Molecular FormulaC20H33N5Na2O13
Molecular Weight597.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
InChIKeyQJVSMHJWAOSBMD-MYXYZBIASA-L
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder

Pemetrexed Disodium Heptahydrate (CAS 357166-29-1): Technical Specification and Regulatory Baseline for Procurement


Pemetrexed disodium heptahydrate (CAS 357166-29-1) is a defined crystalline hydrate of the multitargeted antifolate antineoplastic agent pemetrexed, with molecular formula C20H19N5Na2O6·7H2O and molecular weight 597.5 g/mol [1]. As an organic sodium salt heptahydrate, it functions as an inhibitor of thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1]. This specific hydrate form is the subject of multiple patent-protected crystalline modifications and is the definitive solid-state form referenced in major pharmacopoeias including the European Pharmacopoeia (Ph. Eur. monograph 2637) and the United States Pharmacopeia (USP) [2][3].

Why Pemetrexed Disodium Heptahydrate (CAS 357166-29-1) Cannot Be Interchanged with Anhydrous or Lower Hydrate Forms


Pemetrexed disodium exists in multiple solid-state forms including anhydrous (CAS 150399-23-8), hemipentahydrate/2.5-hydrate (CAS 357166-30-4), trihydrate, amorphous forms, and the heptahydrate (CAS 357166-29-1) . These forms exhibit substantially different physicochemical properties that directly impact formulation behavior, analytical characterization, and regulatory compliance. The 2.5-hydrate form is explicitly documented as unstable [1]. Furthermore, the heptahydrate is the crystalline Form II protected by U.S. Patent No. 7,138,521 [2] and the specific form recognized in both USP and Ph. Eur. monographs, making it the only form suitable for applications requiring pharmacopoeial reference standard traceability. Interchanging hydrate forms without verification introduces risks of altered dissolution kinetics, inaccurate potency calculations due to differing water content, and regulatory non-compliance.

Pemetrexed Disodium Heptahydrate (CAS 357166-29-1): Quantitative Differentiation Evidence Against In-Class Comparators


Hydrate Stability: Heptahydrate Demonstrates Documented Superiority Over 2.5-Hydrate

The heptahydrate crystalline form of pemetrexed disodium provides defined hydrate stability compared to lower hydrates. Patent documentation explicitly states that the 2.5-hydrate form 'is unstable' [1]. While the trihydrate shows improved stability relative to the 2.5-hydrate, its preparation presents process control challenges: 'it is difficult to control the amount of crystal water when drying, and 2.5 hydrate may appear' [1]. In contrast, the heptahydrate (7-hydrate) is characterized as having stable quality, although it may lose crystallization water under high temperature, low humidity, or vacuum conditions [1]. This defined hydrate stability profile, combined with its status as crystalline Form II protected by U.S. Patent 7,138,521 [2], establishes the heptahydrate as the preferred solid form for reproducible formulation and manufacturing processes.

Solid-state stability Polymorph screening Formulation development

Aqueous Solubility: Heptahydrate Achieves >4× Higher Concentration Than 2.5-Hydrate

The heptahydrate form exhibits substantially superior aqueous solubility compared to the 2.5-hydrate form. Vendor-specified solubility data indicate that pemetrexed disodium heptahydrate (CAS 357166-29-1) achieves a solubility of 100 mg/mL in water at 25°C . In direct contrast, pemetrexed disodium hemipentahydrate (2.5-hydrate, CAS 357166-30-4) achieves only ≥23.42 mg/mL in H₂O with gentle warming [1]. This represents a greater than 4-fold difference in achievable aqueous concentration under comparable conditions. The heptahydrate's higher aqueous solubility facilitates preparation of concentrated stock solutions for in vitro assays and reduces solvent volume requirements in formulation development.

Solubility Formulation In vitro assay preparation

Crystalline Identity: Heptahydrate Crystal Structure Solved and Indexed in ICDD Powder Diffraction File

The crystal structure of pemetrexed disodium heptahydrate has been definitively solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques [1]. The compound crystallizes in space group P2₁ (#4) with unit cell parameters: a = 11.732697(27) Å, b = 5.244195(14) Å, c = 21.68900(6) Å, β = 92.66390(20)°, V = 1333.051(6) ų, and Z = 2 [1]. The powder pattern has been formally submitted to the International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File™ [1][2]. This crystallographic characterization provides an unambiguous fingerprint for identity verification and polymorphic purity assessment that is not available for all hydrate forms. U.S. Patent 7,138,521 further specifies characteristic X-ray diffraction peaks for crystalline Form II heptahydrate [3].

X-ray powder diffraction Crystallography Solid-state characterization

Impurity Profile Characterization: Process-Related N-Methyl Impurity Identified and Controlled at ~0.02%

The synthesis of pemetrexed disodium heptahydrate has been documented to consistently produce a very low level (approximately 0.02%) of an unknown impurity, which was subsequently isolated, characterized, and identified as the N-methyl derivative [1]. The source was traced to methyl groups on the peptide coupling agent 2,6-dimethoxy-1,3,5-triazine (CDMT), and process conditions were established to ensure adequate control [1]. Additional process-related impurities including pemetrexed glutamide, N-methyl pemetrexed, and N-methyl pemetrexed glutamide have been synthesized and structurally elucidated via 1H-NMR, 13C-NMR, and HRMS for use as reference substances in quality control [2]. A comprehensive purity control strategy with validated stability-indicating RP-HPLC methods for 13 potential process and degradation impurities in pemetrexed disodium drug substance has been developed and published [3].

Impurity profiling Process chemistry Quality control

Pharmacopoeial Compliance: Heptahydrate Is the Defined Form in USP and Ph. Eur. Monographs

Pemetrexed disodium heptahydrate (CAS 357166-29-1) is the specific solid form defined in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) monographs [1][2]. The USP monograph specifies that Pemetrexed Disodium contains not less than (NLT) 97.5% and not more than (NMT) 102.0% of pemetrexed disodium (C20H19N5Na2O6), calculated on the anhydrous and solvent-free basis [1]. The Ph. Eur. monograph 2637 similarly defines the substance as 'Disodium (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate heptahydrate' with content 97.5% to 102.0% (anhydrous substance) and pH of solution S between 7.5 and 8.4 [2]. In contrast, the 2.5-hydrate (hemipentahydrate, CAS 357166-30-4) is not the subject of these definitive pharmacopoeial monographs, though it is listed as a related substance [1].

Regulatory compliance Reference standards ANDA filing

Procurement-Validated Application Scenarios for Pemetrexed Disodium Heptahydrate (CAS 357166-29-1)


Pharmaceutical Reference Standard for ANDA Filing and Method Validation

Pemetrexed disodium heptahydrate is the official pharmacopoeial form recognized in both USP and Ph. Eur. monographs [1]. It is specifically indicated for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. The product can be provided with traceability against USP or EP standards, making it the appropriate selection for regulatory submissions requiring pharmacopoeial compliance.

In Vitro Assay Preparation Requiring High Aqueous Solubility

For researchers preparing concentrated stock solutions for in vitro enzymatic assays or cell-based studies, the heptahydrate form offers aqueous solubility of 100 mg/mL (166.8 mM) in water at 25°C [1]. This represents a >4-fold higher achievable concentration compared to the 2.5-hydrate form (≥23.42 mg/mL with warming) . The higher solubility reduces the volume of solvent required and minimizes potential solvent interference in sensitive biological assays.

Solid-State Characterization and Polymorph Screening Studies

The heptahydrate crystalline form provides a fully solved crystal structure with definitive unit cell parameters (space group P2₁, a=11.732697 Å, b=5.244195 Å, c=21.68900 Å, β=92.66390°, V=1333.051 ų, Z=2) [1]. The powder pattern has been submitted to the International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File™ [1]. This crystallographic reference data enables unambiguous polymorph identification and purity assessment, making this form essential for solid-state characterization studies and polymorph screening programs.

Formulation Development Requiring Defined Hydrate Stability

For pharmaceutical formulation development, the heptahydrate form provides a stable, well-characterized crystalline starting material, whereas the 2.5-hydrate form is explicitly documented as unstable [1]. The heptahydrate's defined hydrate stoichiometry and crystalline Form II identity (protected by U.S. Patent 7,138,521) reduce batch-to-batch variability in dissolution testing, content uniformity assessment, and manufacturing process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemetrexed disodium heptahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.